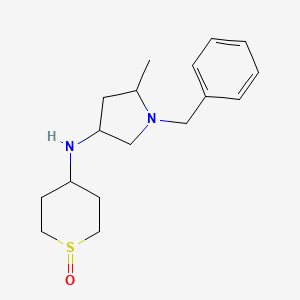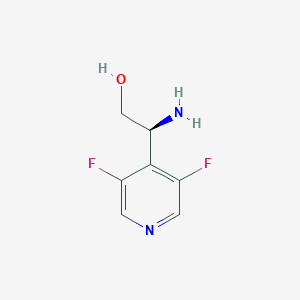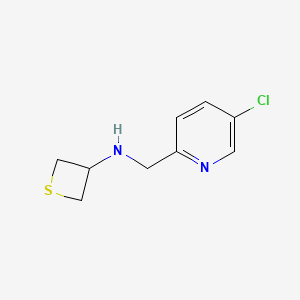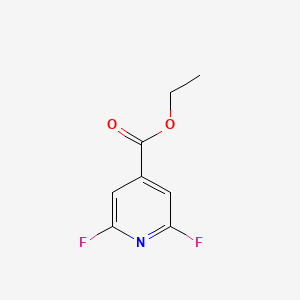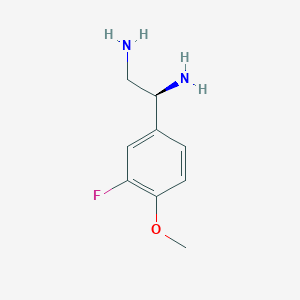
2-Methoxy-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,1-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methoxy group (-OCH3) and two methyl groups (-CH3) at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,1-dimethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane. This intermediate can then be subjected to further methylation using methyl iodide and a strong base such as sodium hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed.
Major Products Formed
Oxidation: Formation of 2-methoxy-1,1-dimethylcyclohexanone.
Reduction: Formation of 2-methoxy-1,1-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
2-Methoxy-1,1-dimethylcyclohexane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,1-dimethylcyclohexane involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclohexane ring provides structural stability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxycyclohexane: Similar structure but with two methoxy groups instead of one.
1,1-Dimethylcyclohexane: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxycyclohexane: Similar but lacks the additional methyl group, affecting its steric and electronic properties.
Uniqueness
2-Methoxy-1,1-dimethylcyclohexane is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct steric and electronic effects. These properties make it a valuable compound for studying conformational dynamics and reactivity in cyclohexane derivatives .
Properties
CAS No. |
3275-03-4 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-methoxy-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C9H18O/c1-9(2)7-5-4-6-8(9)10-3/h8H,4-7H2,1-3H3 |
InChI Key |
DFGVHUNUWYUWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
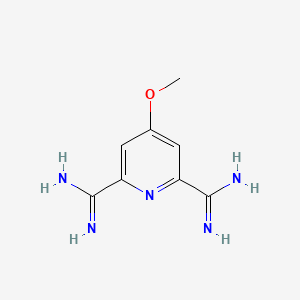
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
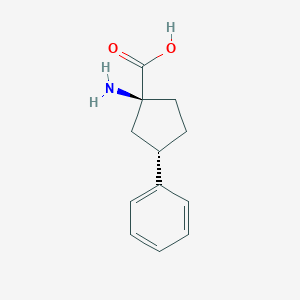
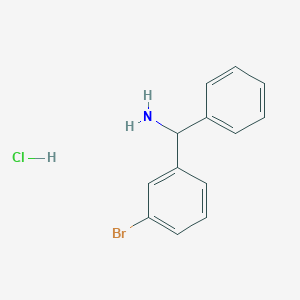
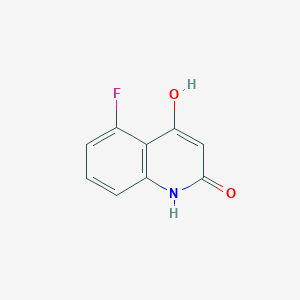
![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)
![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)
